molecular formula C6H12ClN3 B1378259 (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride CAS No. 1384427-45-5

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

Cat. No. B1378259
M. Wt: 161.63 g/mol
InChI Key: VAAYKYAEPZREAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number 1384427-45-5 . It is a solid substance .


Physical And Chemical Properties Analysis

The molecular weight of “(3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride” is 161.63 . Other physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis and Biological Activities of Pyrazole Derivatives

Synthetic Approaches : Pyrazole derivatives, including those similar to (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, are synthesized using various methods, such as condensation followed by cyclization. These compounds are recognized for their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis involves common reagents like phosphorus oxychloride and hydrazine, under conditions such as microwave irradiation, offering convenient strategies for creating heterocyclic systems with potential bioactive properties (Dar & Shamsuzzaman, 2015).

Chemical Inhibition and Medicinal Chemistry : Pyrazole derivatives are integral in medicinal chemistry, exhibiting a range of pharmacological effects. They serve as potent and selective chemical inhibitors, especially for cytochrome P450 isoforms, highlighting their significance in drug metabolism and potential drug-drug interactions. This underscores the utility of pyrazole compounds in deciphering the involvement of specific CYP isoforms in the metabolism of various drugs, indicating their critical role in pharmacokinetics and pharmacodynamics (Khojasteh et al., 2011).

Antifungal Applications : Research into combating Bayoud disease in date palms has identified pyrazole derivatives as effective antifungal agents. These compounds exhibit structure-activity relationships that are crucial for designing targeted molecules with enhanced biological activity against pathogens like Fusarium oxysporum. This illustrates the potential of pyrazole derivatives in addressing agricultural challenges and diseases affecting crucial crops (Kaddouri et al., 2022).

properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-4-6(3-7)5(2)9-8-4;/h3,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAYKYAEPZREAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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